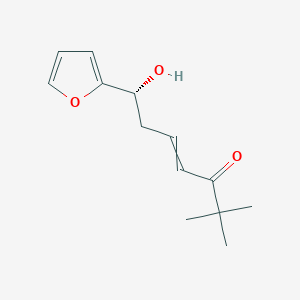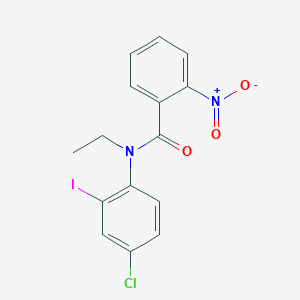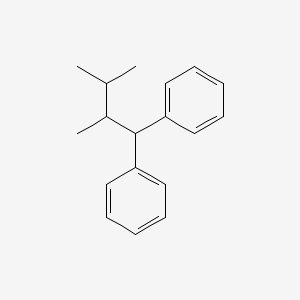![molecular formula C15H9IO B14212072 4-[(4-Iodophenyl)ethynyl]benzaldehyde CAS No. 628290-75-5](/img/structure/B14212072.png)
4-[(4-Iodophenyl)ethynyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Iodophenyl)ethynyl]benzaldehyde is an organic compound that features both an iodophenyl and an ethynyl group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Iodophenyl)ethynyl]benzaldehyde can be achieved through a Sonogashira coupling reaction. This involves the coupling of 4-iodobenzaldehyde with an ethynyl group. The reaction typically requires a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Iodophenyl)ethynyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-[(4-Iodophenyl)ethynyl]benzoic acid.
Reduction: 4-[(4-Iodophenyl)ethynyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(4-Iodophenyl)ethynyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-[(4-Iodophenyl)ethynyl]benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The ethynyl group can participate in π-π interactions, while the iodophenyl group can engage in halogen bonding, influencing molecular recognition and binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobenzaldehyde: Lacks the ethynyl group, making it less versatile in certain synthetic applications.
4-Ethynylbenzaldehyde: Lacks the iodophenyl group, which reduces its potential for halogen bonding interactions.
Uniqueness
4-[(4-Iodophen
Propriétés
Numéro CAS |
628290-75-5 |
|---|---|
Formule moléculaire |
C15H9IO |
Poids moléculaire |
332.13 g/mol |
Nom IUPAC |
4-[2-(4-iodophenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C15H9IO/c16-15-9-7-13(8-10-15)2-1-12-3-5-14(11-17)6-4-12/h3-11H |
Clé InChI |
PXMBQVMRWDCILI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


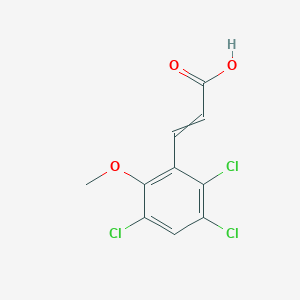

![2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14212005.png)
![N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide](/img/structure/B14212016.png)
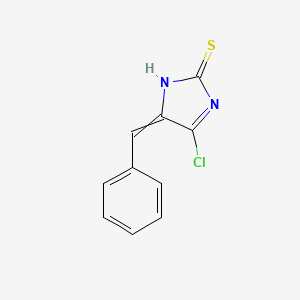

![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)
![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
